molecular formula C10H10N4O2S B2631419 N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448134-33-5

N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2631419
CAS No.: 1448134-33-5
M. Wt: 250.28
InChI Key: YHEFQSVJNVBLAC-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antibacterial Agents

  • Design, Synthesis, and QSAR Studies : Novel analogs have been synthesized for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also displayed cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, which points to their potential as antibacterial agents (Palkar et al., 2017).

Heterocyclic Chemistry

  • Azo-Coupling of Pyrazole-Diazonium Chlorides : Cyanothioacetamide reactions with pyrazole-diazonium chlorides afforded pyrazolo[5,1-c][1,2,4]triazine-3-carbothioamides. These compounds were further reacted to produce novel heterocyclic systems, demonstrating the versatile chemistry of related compounds (Ledenyova et al., 2014).

Synthesis and Antimicrobial Activity

  • Substituted Thiazole-Semicarbazides Derivatives : These compounds were synthesized and evaluated for their antimicrobial activity, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).

Biological Activity

  • Preparation and Reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one : This study focused on the synthesis of compounds with potential biological activity, including against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Photosynthetic Electron Transport Inhibitors

  • Pyrazole Derivatives as Inhibitors : New pyrazoles were synthesized and evaluated as potential inhibitors of photosynthetic electron transport, indicating the utility of such compounds in agricultural chemistry (Vicentini et al., 2005).

Biochemical Analysis

Biochemical Properties

N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The compound’s interaction with these enzymes suggests potential anti-inflammatory properties. Additionally, it may interact with proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This suggests that this compound may have potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX and LOX enzymes results in the inhibition of prostaglandin and leukotriene synthesis, respectively . This inhibition reduces inflammation and pain. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the exact duration of these effects varies depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the metabolism of arachidonic acid by inhibiting COX and LOX enzymes, leading to altered levels of prostaglandins and leukotrienes . These changes in metabolite levels can have significant effects on cellular function and overall physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-9(12-10-11-2-5-17-10)7-6-8-14(13-7)3-1-4-16-8/h2,5-6H,1,3-4H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEFQSVJNVBLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=NC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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